

An In-depth Technical Guide to Methyl 1-methyl-1H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate

Cat. No.: B1319363

[Get Quote](#)

CAS Number: 57031-66-0

This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-triazole-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in the broader context of 1,2,4-triazole derivatives in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties for Methyl 1-methyl-1H-triazole-3-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value
CAS Number	57031-66-0
Molecular Formula	C ₅ H ₇ N ₃ O ₂
Molecular Weight	141.13 g/mol
IUPAC Name	methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
Physical Form	Solid
Boiling Point	263°C at 760 mmHg
Flash Point	113°C
Purity	Typically ≥97%

Experimental Protocols: Synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate

The following is a detailed, multi-step protocol for the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate, adapted from patent literature. This process involves the initial methylation of 1,2,4-triazole, followed by protection, carboxylation, esterification, and deprotection steps.

Step 1: Synthesis of 1-methyl-1,2,4-triazole

- Combine 1,2,4-triazole, potassium hydroxide, and chloromethane in a molar ratio of 1:1.4-1.5:1.0-1.5.
- The reaction proceeds via nucleophilic substitution under strong alkaline conditions to yield 1-methyl-1,2,4-triazole.

Step 2: 5-Position Protection

- The 1-methyl-1,2,4-triazole is then subjected to a protection step at the 5-position using a lithium reagent. This is crucial to direct the subsequent carboxylation to the desired 3-position.

Step 3: Carboxylation at the 3-Position

- The 5-protected 1-methyl-1,2,4-triazole is reacted with carbon dioxide in the presence of a nonpolar strong alkali, such as lithium diisopropylamide (LDA), to introduce a carboxylic acid group at the 3-position.

Step 4: Esterification

- The resulting 1-methyl-1H-1,2,4-triazole-3-carboxylic acid is then esterified to the methyl ester.
- Combine the carboxylic acid with thionyl chloride and methanol.
- For example, add 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid (19.9g, 0.1mol) and 100g of methanol to a reaction vessel.
- Control the temperature at 20-35°C and slowly add thionyl chloride (14.3g, 0.12mol) dropwise.
- After the addition, raise the temperature to 60°C and maintain the reaction for 5 hours.
- Following the reaction, concentrate the mixture under reduced pressure to remove methanol. Toluene can be added for replacement, followed by n-heptane to precipitate the product.
- Filter the solid to obtain 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester. A yield of 94.2% with 95.6% purity (HPLC) has been reported for this step.

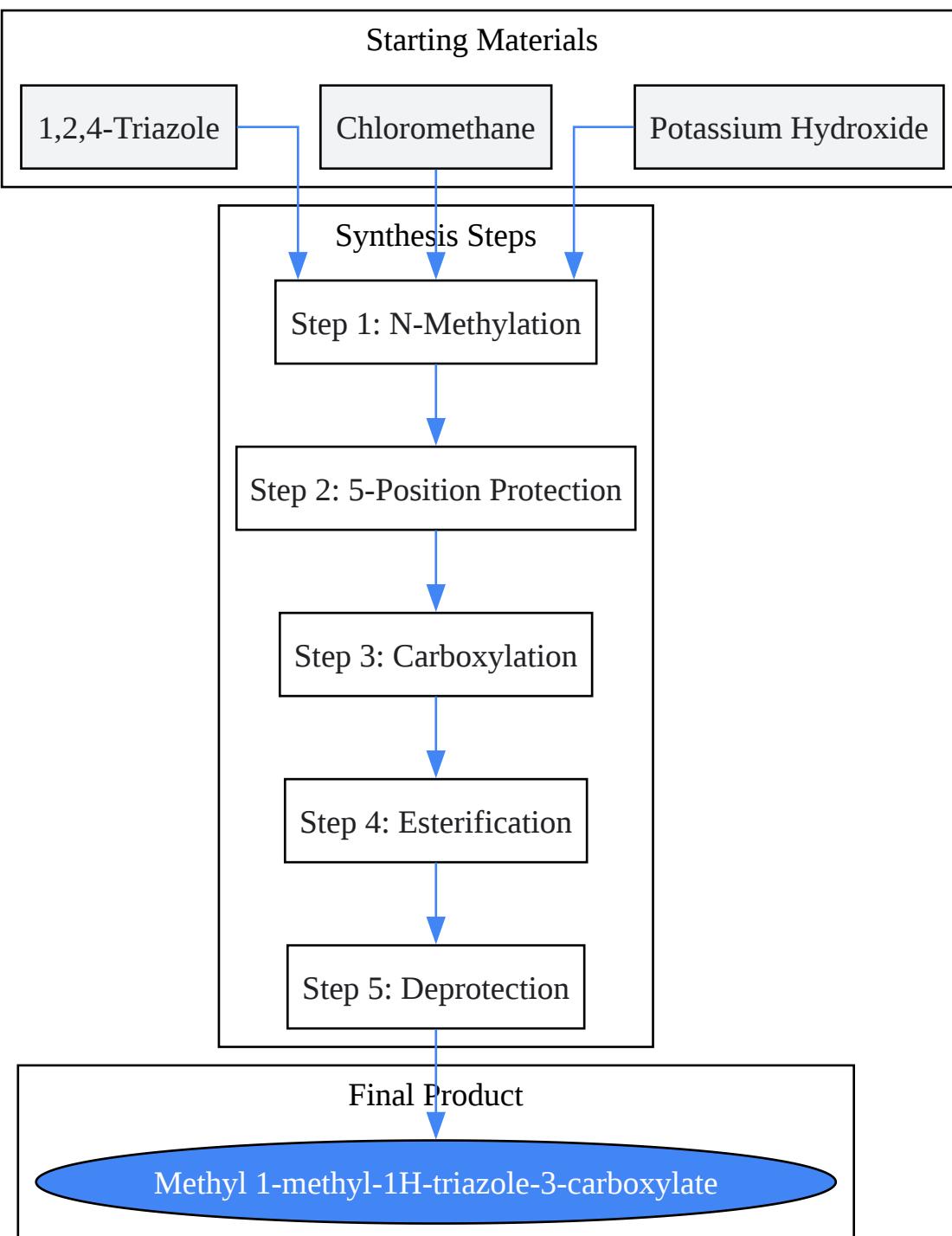
Step 5: Deprotection

- The final step involves the removal of the protecting group from the 5-position to yield the target compound, Methyl 1-methyl-1H-triazole-3-carboxylate.
- For a trimethylsilyl protecting group, tetra-n-butylammonium fluoride (TBAF) can be used.
- Combine 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester (20g, 0.0938mol) with TBAF (24.5g, 0.1032mol) in tetrahydrofuran.
- The reaction is carried out at room temperature for 24 hours under a nitrogen atmosphere.
- After the reaction, concentrate the mixture under reduced pressure.

- Add dichloromethane and water, and wash the organic phase with water.
- Concentrate the organic phase to a non-flowing liquid and recrystallize from methanol to obtain Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. An 81.3% yield has been reported for this final step.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of Methyl 1-methyl-1H-triazole-3-carboxylate.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Evaluation of 1-(Diaryl methyl)-1H-1,2,4-triazoles and 1-(Diaryl methyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-methyl-1H-triazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319363#methyl-1-methyl-1h-triazole-3-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com